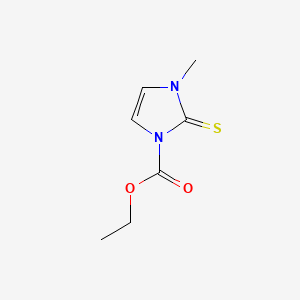

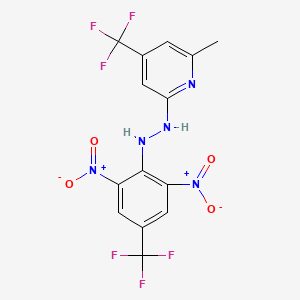

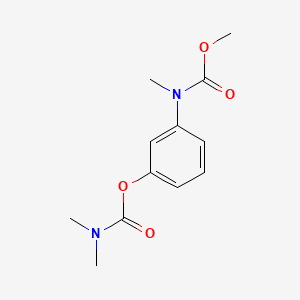

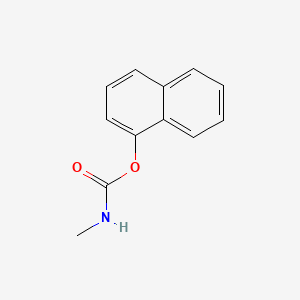

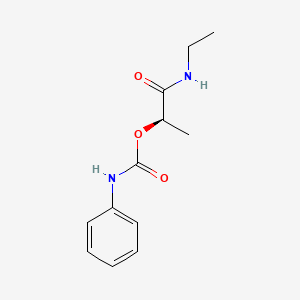

Pyridine, 4-trifluoromethyl-2-(4-trifluoromethyl-2,6-dinitrophenylhydrazino)-6-methyl-

Vue d'ensemble

Description

CESTRIN is a probe for cellulose synthase trafficking. It acts by inhibiting cellulose deposition and interferes with the trafficking of cellulose synthase complexes and their associated proteins KORRIGAN1 and POM2/CSI1.

Applications De Recherche Scientifique

Synthesis and Polymer Applications

Synthesis of Pyridine-bridged Poly(ether-imide)s : New fluorinated pyridine-bridged aromatic poly(ether-imide)s were developed from a pyridine-containing aromatic diamine monomer, exhibiting good solubility, excellent thermal properties, and good mechanical and optical transparency (Wang et al., 2008).

Novel Aromatic Diamine Containing Pyridine : A novel aromatic diamine with a pyridine heterocyclic ring was synthesized, showing potential for further applications in material science (Sheng Shou-ri, 2013).

Development of Transparent Polyimides : Pyridine-containing aromatic diamine monomers were used to synthesize polyimides with good thermal stability, excellent optical transparency, and mechanical properties (S. Yan et al., 2011).

Chemical Synthesis and Characterization

Synthesis of Pyridine Derivatives for Organic Chemistry : Various studies involve synthesizing pyridine derivatives for potential applications in organic chemistry, exploring their chemical properties and reactions (Evariste et al., 1993), (Coppo & Fawzi, 1998).

Molecular Docking and In Vitro Screening : Novel pyridine derivatives have been prepared and subjected to molecular docking screenings, showing potential as antimicrobial and antioxidant agents (Flefel et al., 2018).

Spectroscopic Analysis of Pyridine Compounds : Detailed spectroscopic analysis, including NMR and FT-IR, has been conducted on various pyridine derivatives to understand their structural features (Tranfić et al., 2011).

Advanced Material Applications

Mechanoluminescent and OLED Applications : Pt(II) phosphors bearing pyridinyl pyrazolate chelates have been synthesized for use in mechanoluminescent and OLED applications, demonstrating high efficiency and stable performance (Huang et al., 2013).

Synthesis of Pyridinecarboxamides as Antimicrobial Agents : Chiral macrocyclic and linear bridged pyridines have been synthesized for potential use as antimicrobial agents, indicating the versatility of pyridine derivatives in medicinal chemistry (Al-Salahi et al., 2010).

Propriétés

Numéro CAS |

671181-94-5 |

|---|---|

Nom du produit |

Pyridine, 4-trifluoromethyl-2-(4-trifluoromethyl-2,6-dinitrophenylhydrazino)-6-methyl- |

Formule moléculaire |

C14H9F6N5O4 |

Poids moléculaire |

425.24 g/mol |

Nom IUPAC |

1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine |

InChI |

InChI=1S/C14H9F6N5O4/c1-6-2-7(13(15,16)17)5-11(21-6)22-23-12-9(24(26)27)3-8(14(18,19)20)4-10(12)25(28)29/h2-5,23H,1H3,(H,21,22) |

Clé InChI |

KXRFHHUARBIRJZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=N1)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(F)(F)F |

SMILES canonique |

CC1=CC(=CC(=N1)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C(F)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CESTRIN; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)